DPPH Radical Scavenging: AR25 vs. Resveratrol and Sister Imine Analogues
AR25 exhibits a 1.79-fold lower DPPH IC50 (36.6 µM) compared to natural resveratrol (65.6 µM), demonstrating significantly stronger radical-scavenging capacity. Among the imine series, AR25 clusters with the most potent analogues (AR08, AR13, AR26: IC50 range 34.1–36.6 µM) and is statistically significantly superior to AR07 (45.8 µM) and AR22 (49.1 µM) [1]. This potency stratification is linked to the para-substitution pattern on ring B that prevents intramolecular hydrogen bonding, a key structural determinant of antioxidant activity in this series [1].
| Evidence Dimension | DPPH radical-scavenging potency (IC50, µM) |
|---|---|
| Target Compound Data | AR25: 36.6 ± 2.9 µM |
| Comparator Or Baseline | Resveratrol (RVT): 65.6 ± 3.2 µM; AR07: 45.8 ± 3.3 µM; AR08: 35.9 ± 3.2 µM; AR13: 34.5 ± 1.6 µM; AR22: 49.1 ± 5.3 µM; AR26: 34.1 ± 1.9 µM |
| Quantified Difference | AR25 vs. RVT: 1.79-fold improvement (44.2% lower IC50). AR25 vs. AR22: 25.5% lower IC50. AR25 vs. AR07: 20.1% lower IC50. |
| Conditions | DPPH assay; three independent experiments; p < 0.05 by one-way ANOVA/Tukey post-hoc test; values expressed as IC50 ± SD |
Why This Matters
For procurement decisions, AR25 is the appropriate choice when the research goal is to achieve maximal antioxidant potency within the imine resveratrol series; selecting AR22 or AR07 instead would yield 25–35% lower free-radical-scavenging activity under identical assay conditions.
- [1] Inácio, K.K., et al. (2018). In vitro and in vivo anti-inflammatory properties of imine resveratrol analogues. Bioorganic & Medicinal Chemistry, 26(17), 4898–4906. DOI: 10.1016/j.bmc.2018.08.029. View Source
